Cas no 149809-44-9 (2-[(2r)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one)

2-[(2r)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one structure
149809-44-9 structure
Product Name:2-[(2r)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
CAS No:149809-44-9
MF:C23H29N5O2
MW:407.50866484642
CID:1325342
PubChem ID:991887
Update Time:2025-04-20

2-[(2r)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(2r)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
    • UNII-0SB0PAL6NG
    • SureCN9284781
    • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-2-((1R)-1-methylpropyl)-
    • R(-)-2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazole-3-one
    • TL8001085
    • AC1LKISF
    • 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-
    • ZINC00644681
    • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-, (R)-
    • UNII-0SB0PAL6NG; SureCN9284781; 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-2-((1R)-1-methylpropyl)-; R(-)-2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazole-3-one; TL8001085; AC1LKISF; 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-; ZINC00644681; 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-methoxypheny
    • DTXSID601110048
    • 149809-44-9
    • 3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPY
    • (R)-2-sec-butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one
    • SCHEMBL9284781
    • 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-[(1R)-1-methylpropyl]-3H-1,2,4-triazol-3-one
    • Q27237190
    • 0SB0PAL6NG
    • Inchi: 1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m1/s1
    • InChI Key: IVIVGYTUQVJVPF-GOSISDBHSA-N
    • SMILES: O=C1N([C@H](C)CC)N=CN1C1C=CC(=CC=1)N1CCN(C2C=CC(=CC=2)OC)CC1

Computed Properties

  • Exact Mass: 407.23237
  • Monoisotopic Mass: 407.23212518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 51.6Ų

Experimental Properties

  • PSA: 51.62
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